|
REACTION_CXSMILES
|
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH2:3][CH2:2]1.[CH2:11]([OH:13])[CH3:12]>C(OC(=O)C)(=O)C.[OH-].[Na+]>[C:11]([N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH2:3][CH2:2]1)(=[O:13])[CH3:12] |f:3.4|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCNC2=CC=CC=C12
|
|
Name
|
Example 26
|
|
Quantity
|
360 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
254 μL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise under ice cooling
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
The desiccant was filtered off
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)N1CCNC2=CC=CC=C12
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 494 mg |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |